molecular formula C10H13NO B1440697 3-(But-3-en-1-yloxy)aniline CAS No. 1152500-24-7

3-(But-3-en-1-yloxy)aniline

Cat. No. B1440697
M. Wt: 163.22 g/mol
InChI Key: KDVIBXRCWHRGGD-UHFFFAOYSA-N
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Description

3-(But-3-en-1-yloxy)aniline is an organic compound with the molecular formula C10H13NO . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .


Synthesis Analysis

The synthesis of aniline derivatives has been a subject of interest in various studies . A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, were synthesized and characterized . The structures and composition of the polymers that were synthesized were confirmed by elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .

Scientific Research Applications

  • Kinase Inhibitors Development : A study conducted by Caballero et al. (2011) involved docking and quantitative structure–activity relationship studies for compounds similar to 3-(But-3-en-1-yloxy)aniline as c-Met kinase inhibitors. These studies are crucial for the development of targeted therapies in cancer treatment (Caballero et al., 2011).

  • Polymer Synthesis : Research by Prévost et al. (1999) explored the chemical oxidative copolymerization of aniline and o-alkoxysulfonated anilines, which is a novel approach to creating water-soluble and self-doped polyaniline derivatives. These derivatives have applications in conductive polymers and materials science (Prévost et al., 1999).

  • Catalysis in Organic Synthesis : The study by Chisholm et al. (2016) reported the conjugate addition of 3-butyn-2-one to various anilines. This research contributes to the field of organic synthesis, providing insights into catalytic processes and the development of novel synthetic methods (Chisholm et al., 2016).

  • Polymerization and Material Studies : Moujahid et al. (2005) examined the polymerization of aniline sulfonic acid derivatives, which include compounds related to 3-(But-3-en-1-yloxy)aniline. This research is significant for understanding the polymerization processes and developing new materials (Moujahid et al., 2005).

  • Environmental Applications : A study by Zhang et al. (2009) utilized Fe3O4 nanoparticles for the catalytic oxidation of aniline compounds. This research is relevant for environmental applications, particularly in the treatment and purification of wastewater containing organic pollutants (Zhang et al., 2009).

properties

IUPAC Name

3-but-3-enoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,4-6,8H,1,3,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVIBXRCWHRGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(But-3-en-1-yloxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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